Tos-PEG7-OH
Overview
Description
Mechanism of Action
Target of Action
Tos-PEG7-OH is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound operates by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This connection allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thus playing a critical role in maintaining cellular homeostasis .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the specific target proteins involved.
Biochemical Analysis
Biochemical Properties
Tos-PEG7-OH plays a crucial role in biochemical reactions as a linker in PROTACs . It connects two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . This interaction allows the ubiquitin-proteasome system within cells to selectively degrade target proteins .
Cellular Effects
The cellular effects of this compound are primarily through its role in the formation of PROTACs . By facilitating the degradation of specific proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in PROTACs . It enables the formation of a ternary complex with an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would likely be dependent on the stability and degradation of the PROTACs it helps form .
Metabolic Pathways
As a component of PROTACs, it may interact with enzymes involved in protein ubiquitination and degradation .
Transport and Distribution
As a component of PROTACs, its distribution would likely be influenced by the cellular localization of the E3 ubiquitin ligase and target protein .
Subcellular Localization
As a component of PROTACs, its localization would likely be influenced by the subcellular localizations of the E3 ubiquitin ligase and target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG7-OH typically involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified by column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the tosylation reaction .
Chemical Reactions Analysis
Types of Reactions
Tos-PEG7-OH undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making this compound suitable for nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Etherification: The hydroxyl group can also react with alkyl halides to form ethers
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Esterification: Reagents include carboxylic acids and acid chlorides, often in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Etherification: Reagents include alkyl halides, and the reactions are usually carried out in the presence of a base such as sodium hydride or potassium carbonate
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and methoxides.
Esterification: Products are esters of polyethylene glycol.
Etherification: Products are ethers of polyethylene glycol
Scientific Research Applications
Tos-PEG7-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Used in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Utilized in the formulation of cosmetics and personal care products to enhance the solubility and stability of active ingredients .
Comparison with Similar Compounds
Similar Compounds
Tos-PEG6-OH: Similar structure but with a shorter PEG chain.
Tos-PEG8-OH: Similar structure but with a longer PEG chain.
Tos-PEG4-OH: Similar structure but with an even shorter PEG chain
Uniqueness
Tos-PEG7-OH is unique due to its optimal PEG chain length, which provides a balance between solubility, reduced immunogenicity, and improved pharmacokinetic properties. This makes it particularly suitable for use in PROTACs and other bioconjugation applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O10S/c1-20-2-4-21(5-3-20)32(23,24)31-19-18-30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-22/h2-5,22H,6-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGOVMSKPDWRRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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